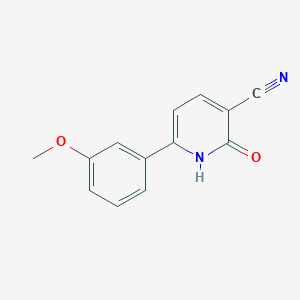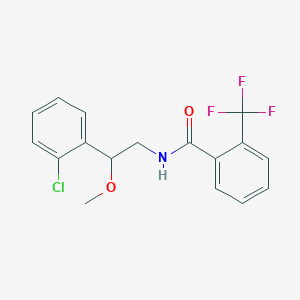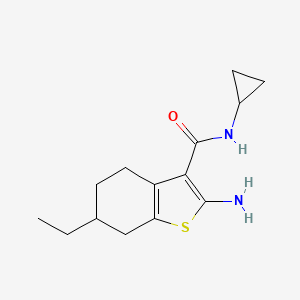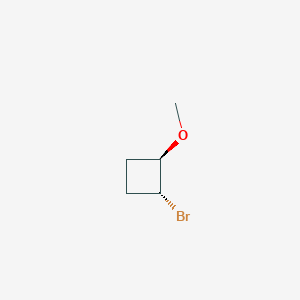
6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic esters . Protodeboronation of alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method .Physical And Chemical Properties Analysis
The physical properties of similar compounds such as color, UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties are often discussed along with their mechanical properties .科学的研究の応用
Synthesis and Characterization
Synthesis of Pyridine Derivatives : 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and similar compounds have been synthesized and characterized using methods like IR, NMR, and mass analyses. These studies often focus on the physical properties such as densities, viscosities, and ultrasonic velocities in various solvents at different temperatures. These properties are crucial for understanding solute-solvent interactions and the compound's structural behavior (Baluja & Talaviya, 2016).
Crystal Structure Analysis : Research includes the synthesis of related compounds and the determination of their crystal structures using X-ray data. This helps in understanding the molecular configuration and bond lengths, which are important for the development of new materials and pharmaceuticals (Moustafa & Girgis, 2007).
Optoelectronic Applications
Thermal and Optical Properties for Device Fabrication : Some derivatives exhibit significant thermal stability and have polycrystalline structures. Their absorption spectra and optical band gaps are studied for potential use in optoelectronic devices. The synthesis of thin films and their incorporation into devices demonstrate potential applications in photovoltaics and other light-sensitive technologies (El-Menyawy, Zedan, & Nawar, 2019).
Nonlinear Optical Properties : The nonlinear optical properties of certain pyridine derivatives, including refractive indices and absorption coefficients, are studied using techniques like the Z-scan technique. These properties are key for applications in photonics and laser technologies (Khanzadeh, Dehghanipour, Darehkordi, & Rahmani, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyridine derivatives have been investigated for their ability to inhibit corrosion in metals like mild steel, particularly in acidic environments. Studies include electrochemical impedance spectroscopy and potentiodynamic polarization techniques, contributing to industrial applications in metal preservation (Ansari, Quraishi, & Singh, 2015).
Medicinal Chemistry and Drug Synthesis
- Anticonvulsant and Neurotoxicity Evaluation : Some pyrimidine-5-carbonitrile derivatives exhibit anticonvulsant properties. Their synthesis and evaluation in medicinal chemistry provide insights into potential therapeutic applications, although this falls closely to drug usage which is excluded as per the requirement (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Chemistry and Molecular Studies
- Synthesis of Fused Pyridine Derivatives : The compound is used in the synthesis of a variety of pyridine and fused pyridine derivatives, which are important in the field of organic chemistry for creating new molecular structures with potential applications in various fields (Al-Issa, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPHTAULHCTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2571751.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)



![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2571767.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)
![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2571770.png)

